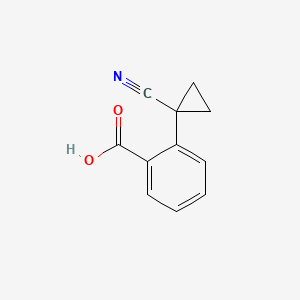

2-(1-Cyanocyclopropyl)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-cyanocyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-7-11(5-6-11)9-4-2-1-3-8(9)10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRBZFKYKDWNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for 2 1 Cyanocyclopropyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

The design of a viable synthetic route for 2-(1-cyanocyclopropyl)benzoic acid begins with a thorough retrosynthetic analysis, which identifies key bonds that can be disconnected to reveal simpler, more accessible starting materials. Two primary strategic disconnections are considered for this target molecule.

The first strategy involves the disconnection of the C-C bond between the aromatic ring and the cyclopropane (B1198618) ring (Disconnect 1). This approach leads to two potential synthetic pathways:

Pathway A: A nucleophilic 1-cyanocyclopropyl organometallic species and an electrophilic 2-substituted benzoic acid derivative, such as a 2-halobenzoic acid. This would typically involve a transition-metal-catalyzed cross-coupling reaction.

Pathway B: An electrophilic 1-cyanocyclopropyl species and a nucleophilic ortho-metalated benzoic acid. This route relies on directed ortho-metalation (DoM) to generate the organometallic benzoic acid derivative.

The second, and often more convergent, strategy involves disconnecting the bonds within the three-membered ring (Disconnect 2). This approach treats the cyclopropane as being formed from an alkene precursor. This leads to 2-vinylbenzoic acid or a related derivative as a key intermediate. The cyano group can be introduced either concurrently with the cyclopropanation or in a subsequent step. This strategy simplifies the problem to two main challenges: the synthesis of the ortho-alkenyl benzoic acid and the subsequent stereospecific cyclopropanation. researchgate.netarxiv.org

Novel Synthetic Routes via Cyclopropane Annulation

Building upon the retrosynthetic analysis, novel synthetic routes are devised that focus on the construction of the cyclopropane ring on a pre-functionalized benzoic acid core.

The formation of the 1-cyanocyclopropyl group requires careful selection of reagents and reaction conditions. Starting from a precursor like methyl 2-vinylbenzoate, several methods for cyclopropanation can be envisioned.

A highly effective and widely used method is the transition-metal-catalyzed cyclopropanation using a diazo compound. wikipedia.org For instance, the reaction of an alkene with ethyl diazoacetate (EDA) in the presence of a rhodium or copper catalyst generates the corresponding cyclopropyl (B3062369) ester. The ester can then be converted to the desired nitrile through a multi-step sequence involving amide formation and subsequent dehydration.

Alternatively, direct cyanocyclopropanation can be achieved. The use of diazoacetonitrile as a carbene precursor offers a more direct route, though it is a more reactive and less common reagent. nih.gov

The Simmons-Smith reaction provides a classic and reliable method for cyclopropanating alkenes. wikipedia.orgmasterorganicchemistry.com This reaction uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. organic-chemistry.orgorganicchemistrytutor.com To achieve the target structure, one would start with 2-(1-cyanoethenyl)benzoic acid or its ester, and the Simmons-Smith reagent would add across the double bond to form the desired cyclopropane ring stereospecifically. wikipedia.org

A critical step in the synthesis is the introduction of the vinyl group at the ortho position of benzoic acid. Modern C-H activation techniques offer a powerful tool for this transformation. For example, palladium-catalyzed ortho-C(sp²)–H arylation of benzoic acids has been extensively studied. rsc.org Ruthenium-catalyzed ortho-C-H allylation of benzoic acids with vinylcyclopropanes has also been reported, demonstrating the feasibility of introducing alkenyl groups directly onto the benzoic acid core. researchgate.net

A more traditional, yet robust, approach involves the use of 2-halobenzoic acids as starting materials. nih.gov For example, a Stille or Suzuki cross-coupling reaction between methyl 2-bromobenzoate (B1222928) and a vinyl organometallic reagent (e.g., vinyltributyltin or vinylboronic acid) can efficiently construct the required methyl 2-vinylbenzoate precursor. bldpharm.com

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of 2-(1-cyanocyclopropyl)benzoic acid is highly dependent on the optimization of reaction parameters for the key cyclopropanation step. Drawing parallels from similar transition-metal-catalyzed cyclopropanation reactions, a systematic optimization would be crucial for maximizing the yield and diastereoselectivity. rhhz.netresearchgate.netnih.govnih.gov

Key parameters for optimization in a rhodium-catalyzed cyclopropanation of a 2-vinylbenzoate derivative with a diazo compound would include:

Catalyst: Dirhodium(II) carboxylates, such as dirhodium tetraacetate ([Rh₂(OAc)₄]), are highly effective. beilstein-journals.org Chiral rhodium catalysts can be employed to achieve enantioselective cyclopropanation if a specific stereoisomer is desired. acs.org

Solvent: Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are typically used to avoid interference with the catalytic cycle.

Temperature: Reactions are often run at room temperature, but adjustments may be needed based on the reactivity of the specific substrates.

Rate of Addition: Slow addition of the diazo compound is critical to maintain a low concentration in the reaction mixture, which minimizes the formation of side products such as dimers.

Below is an interactive table representing a typical optimization study for a model rhodium-catalyzed cyclopropanation reaction, which would guide the optimization for the synthesis of the target molecule.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [Rh₂(OAc)₄] (1) | DCM | 25 | 12 | 75 |

| 2 | [Rh₂(OAc)₄] (0.5) | DCM | 25 | 12 | 72 |

| 3 | [Rh₂(OAc)₄] (1) | Toluene | 25 | 12 | 78 |

| 4 | [Rh₂(OAc)₄] (1) | DCM | 0 | 24 | 65 |

| 5 | [Cu(acac)₂] (5) | DCM | 25 | 12 | 55 |

This table is a hypothetical representation based on typical optimization studies for similar reactions.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome and improving the efficiency of the synthesis.

The mechanism of transition-metal-catalyzed cyclopropanation of an alkene with a diazo compound is well-established. wikipedia.org The key steps are as follows:

Carbene Formation: The diazo compound reacts with the transition metal catalyst (e.g., [Rh₂(OAc)₄]) to form a highly reactive metal-carbene intermediate, with the concomitant loss of nitrogen gas (N₂).

Cycloaddition: The metal-carbene then approaches the alkene. The reaction proceeds via a concerted, but not necessarily synchronous, transition state. The carbene is transferred to the alkene double bond, forming the cyclopropane ring in a single, stereospecific step. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Catalyst Regeneration: Upon formation of the cyclopropane, the metal catalyst is regenerated and can enter another catalytic cycle.

In the context of the Simmons-Smith reaction, the mechanism involves the formation of an organozinc carbenoid, (iodomethyl)zinc iodide. This carbenoid is then transferred to the alkene in a concerted fashion, ensuring that the cyclopropanation is a syn-addition and stereospecific. wikipedia.orgorganic-chemistry.org The presence of a directing group, such as a hydroxyl or even the carboxylate of the benzoic acid, can influence the facial selectivity of the addition.

Understanding Benzoic Acid Functionalization Pathways

The targeted synthesis of 2-(1-cyanocyclopropyl)benzoic acid hinges on the selective functionalization of the benzoic acid scaffold at the ortho-position (the carbon atom adjacent to the carboxylic acid group). The carboxylic acid group itself plays a crucial role in directing incoming substituents. In electrophilic aromatic substitution reactions, the carboxyl group is an electron-withdrawing group, which directs incoming electrophiles to the meta-position. wikipedia.org Therefore, alternative strategies are required for ortho-functionalization.

One prominent strategy is ortho-C–H activation , where the carboxylic acid group acts as a directing group, facilitating the metalation of the adjacent C-H bond. researchgate.netacs.org This approach allows for the direct introduction of functional groups at the ortho-position. For instance, ruthenium-catalyzed reactions have been effectively used for the ortho-allylation of benzoic acids with vinylcyclopropanes. researchgate.netacs.org While not a direct synthesis of the target compound, this demonstrates the principle of carboxylate-directed ortho-functionalization.

Another significant pathway involves nucleophilic aromatic substitution on a pre-functionalized benzoic acid derivative. A common starting material for this approach is a 2-halobenzoic acid, such as 2-chlorobenzoic acid. google.com The halogen at the ortho-position can be displaced by a suitable nucleophile. In the context of synthesizing 2-(1-cyanocyclopropyl)benzoic acid, the nucleophile would be the anion of 1-cyanocyclopropane (cyclopropylnitrile). A Korean patent describes a related synthesis of 3-(1-cyanoalkyl)benzoic acid from a 2-chlorobenzoic acid metal salt and an alkylnitrile, highlighting the feasibility of this type of transformation. google.com

The conversion of a carboxylic acid to a nitrile is also a relevant functionalization pathway. A one-pot synthesis has been reported for converting halobenzoic acids to the corresponding halobenzonitriles by heating with sulfamic acid and urea (B33335). sciencemadness.org

The table below summarizes the key functionalization pathways relevant to the synthesis of 2-(1-cyanocyclopropyl)benzoic acid.

| Functionalization Pathway | Description | Key Reagents/Catalysts | Relevant Starting Materials |

| Ortho-C-H Activation | The carboxylic acid group directs a metal catalyst to the ortho C-H bond, which is then cleaved and functionalized. | Ruthenium catalysts (e.g., [Ru(p-cymene)Cl2]2) researchgate.netacs.org | Benzoic acid |

| Nucleophilic Aromatic Substitution | A halogen at the ortho-position of a benzoic acid derivative is displaced by a nucleophile. | Strong bases (e.g., sodium amide) google.com | 2-Halobenzoic acids (e.g., 2-chlorobenzoic acid) |

| Nitrile Synthesis from Carboxylic Acid | Direct conversion of a carboxylic acid group to a nitrile group. | Sulfamic acid, urea sciencemadness.org | Benzoic acid derivatives |

Catalytic Approaches in 2-(1-Cyanocyclopropyl)benzoic acid Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of 2-(1-cyanocyclopropyl)benzoic acid, several catalytic approaches can be envisioned based on established chemical principles.

A plausible catalytic route would involve the cross-coupling of a 2-halobenzoic acid derivative with 1-cyanocyclopropane. This approach would be an advancement over stoichiometric methods that use strong, non-catalytic bases like sodium amide. google.com Transition metal catalysts, particularly those based on palladium or copper, are well-suited for such C-C bond-forming reactions. For instance, a palladium-catalyzed coupling could be employed, where the catalyst facilitates the reaction between the 2-halobenzoic acid and the cyclopropylnitrile. The carboxylic acid group can assist in this process through a directed ortho-metalation mechanism.

A patent for the synthesis of the analogous compound 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters provides a template for such a catalytic reaction. google.com This process likely involves a transition metal-catalyzed cross-coupling reaction to introduce the cyanocyclopropyl group onto the pyridine (B92270) ring.

The table below outlines a potential catalytic cycle for the synthesis of 2-(1-cyanocyclopropyl)benzoic acid from a 2-halobenzoic acid.

| Catalyst System | Proposed Reaction | Potential Advantages |

| Palladium(II) with a suitable ligand | Cross-coupling of a 2-halobenzoic acid with 1-cyanocyclopropane | High efficiency, good functional group tolerance, potential for lower catalyst loading. |

| Copper(I) salts | Ullmann-type coupling of a 2-halobenzoic acid with 1-cyanocyclopropane | Lower cost of catalyst compared to palladium, effective for C-N and C-C bond formation. |

Biocatalytic or Green Chemistry Principles in Compound Preparation

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing 2-(1-cyanocyclopropyl)benzoic acid, several aspects can be optimized to align with these principles.

One area of focus is the use of safer solvents and reagents . Traditional methods for reactions like the one described in the Korean patent for a similar compound utilize liquid ammonia (B1221849), which is a hazardous and volatile substance. google.com A greener approach would involve exploring alternative, less hazardous solvents.

The development of catalytic processes , as discussed in the previous section, is in itself a core principle of green chemistry. Catalysts reduce the amount of waste generated by enabling reactions to proceed with high atom economy and reducing the need for stoichiometric reagents.

Furthermore, biocatalysis offers a promising avenue for greener synthesis. While specific biocatalytic routes for 2-(1-cyanocyclopropyl)benzoic acid are not yet established in the literature, enzymes could potentially be employed for key steps. For example, a hydrolase could be used for the selective hydrolysis of a nitrile or ester precursor to the final carboxylic acid product under mild, aqueous conditions. The preparation of benzoic acid from benzamide (B126) via hydrolysis is a known transformation that can be carried out in a laboratory setting. noblesciencepress.org

The table below highlights potential green chemistry improvements for the synthesis of 2-(1-cyanocyclopropyl)benzoic acid.

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Use of Safer Solvents | Replacing hazardous solvents like liquid ammonia with greener alternatives (e.g., water, ionic liquids, or supercritical CO2). | Reduced environmental impact and improved worker safety. |

| Atom Economy | Employing catalytic cross-coupling reactions instead of stoichiometric methods. | Minimized waste generation and more efficient use of starting materials. |

| Use of Renewable Feedstocks | While not directly applicable to the core aromatic structure, auxiliary reagents could be sourced from renewable feedstocks. | Reduced reliance on petrochemical sources. |

| Biocatalysis | Utilizing enzymes for selective transformations, such as the final hydrolysis step. | Mild reaction conditions, high selectivity, and reduced use of harsh chemical reagents. |

Advanced Structural Elucidation and Conformational Analysis of 2 1 Cyanocyclopropyl Benzoic Acid

High-Resolution Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of molecular characterization. By probing the interactions of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule in solution. For 2-(1-Cyanocyclopropyl)benzoic acid, 1H and 13C NMR spectra provide the initial blueprint of its structure. The aromatic region of the 1H NMR spectrum is expected to show complex multiplets corresponding to the four protons on the disubstituted benzene (B151609) ring. The cyclopropyl (B3062369) group's protons would appear as distinct multiplets in the aliphatic region, with their unique chemical shifts and coupling constants confirming the strained three-membered ring. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift. docbrown.info

Advanced 2D NMR experiments are essential for unambiguous stereochemical assignment.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, connecting the signals of neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms and protons, allowing for the assignment of each carbon signal to its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1-Cyanocyclopropyl)benzoic acid in CDCl₃ Predicted data based on analogous structures and chemical shift theory.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxyl (COOH) | ~11-12 (broad s) | ~171 |

| Aromatic C1 | - | ~132 |

| Aromatic C2 | - | ~140 |

| Aromatic C3 | ~7.6 (d) | ~131 |

| Aromatic C4 | ~7.5 (t) | ~128 |

| Aromatic C5 | ~7.6 (t) | ~133 |

| Aromatic C6 | ~8.1 (d) | ~130 |

| Cyclopropyl C (quat.) | - | ~15 |

| Cyclopropyl CH₂ | ~1.5-1.9 (m) | ~18 |

s = singlet, d = doublet, t = triplet, m = multiplet

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(1-Cyanocyclopropyl)benzoic acid would be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp, intense peak for the C=O (carbonyl) stretch would appear around 1700 cm⁻¹. The presence of the nitrile group (C≡N) would be confirmed by a sharp, medium-intensity absorption near 2240 cm⁻¹. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the cyclopropyl C-H stretches appear just below.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch, while of medium intensity in the IR, is often strong and sharp in the Raman spectrum. The symmetric breathing vibrations of the aromatic ring typically give rise to strong Raman signals.

These spectra collectively confirm the presence of all key functional groups and can provide insights into intermolecular interactions, such as the strong hydrogen bonding indicated by the broad O-H stretch. nist.gov

Table 2: Key Vibrational Frequencies for 2-(1-Cyanocyclopropyl)benzoic acid

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch (H-bonded) | 2500-3300 | Strong, Broad |

| Aromatic (C-H) | Stretch | 3000-3100 | Medium |

| Nitrile (C≡N) | Stretch | ~2240 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | ~1700 | Strong, Sharp |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental composition. For 2-(1-Cyanocyclopropyl)benzoic acid, with a molecular formula of C₁₁H₉NO₂, the calculated monoisotopic mass is 187.0633 Da. bldpharm.com HRMS analysis would be expected to yield a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ that matches this value to within a few parts per million (ppm), confirming the molecular formula. lcms.czrsc.org

Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural evidence. Expected fragmentation pathways for [M+H]+ would include:

Loss of water (H₂O) from the protonated carboxylic acid.

Loss of formic acid (HCOOH).

Cleavage to produce the benzoyl cation ([C₇H₅O]⁺) at m/z 105, a common fragment for benzoic acid derivatives. docbrown.info

Table 3: Predicted HRMS Fragmentation Data for 2-(1-Cyanocyclopropyl)benzoic acid

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₁₀NO₂]⁺ | 188.0706 | Protonated Molecular Ion |

| [M-H₂O+H]⁺ | [C₁₁H₈NO]⁺ | 170.0600 | Loss of water |

| [M-COOH+H]⁺ | [C₁₀H₉N]⁺ | 143.0735 | Decarboxylation |

Single Crystal X-ray Diffraction Analysis

While spectroscopic methods reveal molecular structure and connectivity, single crystal X-ray diffraction provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. units.itmdpi.com This technique maps the precise position of each atom, revealing bond lengths, bond angles, and the molecule's conformation.

Determination of Solid-State Molecular Conformation and Intermolecular Interactions

An X-ray diffraction study of a suitable single crystal of 2-(1-Cyanocyclopropyl)benzoic acid would elucidate its preferred solid-state conformation. A key parameter would be the torsional angle between the plane of the benzoic acid ring and the cyclopropyl ring. Due to steric hindrance between the ortho-substituted groups, it is highly probable that these two rings are not coplanar. The analysis would also reveal weaker, yet structurally significant, intermolecular interactions such as C-H···N or C-H···O hydrogen bonds and potential π–π stacking interactions between aromatic rings of adjacent molecules, which collectively stabilize the crystal lattice. nih.govnih.gov

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

Carboxylic acids are well known for forming highly stable, predictable hydrogen-bonding motifs. core.ac.ukmdpi.com It is virtually certain that 2-(1-Cyanocyclopropyl)benzoic acid would crystallize to form centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. This common and robust motif is described by the graph-set notation R²₂(8), indicating a ring formed by two donor and two acceptor atoms, encompassing a total of eight atoms. nih.govrsc.org The analysis of the crystal packing would show how these primary dimer units arrange themselves in three dimensions to build the final crystal structure.

Table 4: Hypothetical Crystallographic and Hydrogen Bond Data for 2-(1-Cyanocyclopropyl)benzoic acid Hypothetical data based on common packing motifs for benzoic acid derivatives.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~5.8 |

| c (Å) | ~13.1 |

| β (°) | ~105 |

| Z (molecules/unit cell) | 4 |

| H-Bond (D-H···A) | O-H···O |

| D-H distance (Å) | ~0.85 |

| H···A distance (Å) | ~1.80 |

| D···A distance (Å) | ~2.65 |

| D-H···A angle (°) | ~175 |

Chiroptical Spectroscopy and Absolute Configuration Determination (If Applicable)

The structure of 2-(1-Cyanocyclopropyl)benzoic acid possesses a stereogenic center at the C1 position of the cyclopropyl ring. This carbon is attached to four different substituents: the benzoic acid ring, a cyano group, and the two methylene (B1212753) groups of the cyclopropane (B1198618) ring. Consequently, the molecule is chiral and exists as a pair of enantiomers. The determination of the absolute configuration of these enantiomers is crucial for understanding its interaction with other chiral molecules, a key aspect in fields like medicinal chemistry.

Methods for Absolute Configuration Determination:

The absolute configuration of a chiral molecule like 2-(1-Cyanocyclopropyl)benzoic acid can be determined using several chiroptical spectroscopy techniques:

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be assigned.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of the molecule based on its vibrational transitions. Similar to ECD, comparison with theoretical spectra is used to determine the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect, is characteristic of the stereochemistry of the molecule.

As of now, no published studies employing these techniques for 2-(1-Cyanocyclopropyl)benzoic acid have been identified. Such studies would be invaluable for unequivocally establishing the absolute configuration of its enantiomers.

Conformational Landscape and Dynamic Studies

Several experimental techniques can be employed to investigate the conformational preferences of 2-(1-Cyanocyclopropyl)benzoic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons on the cyclopropyl ring and the benzoic acid ring. The intensity of these correlations can be used to infer the predominant conformation in solution.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive information about the conformation of the molecule in the solid state. This would include precise bond lengths, bond angles, and the dihedral angle between the cyclopropyl and benzoic acid rings.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of specific functional groups, such as the carbonyl group of the benzoic acid and the nitrile group, can be sensitive to the molecular conformation.

While no specific NMR or crystallographic studies for 2-(1-Cyanocyclopropyl)benzoic acid are currently available, theoretical calculations on related molecules can offer insights.

The conformation of 2-(1-Cyanocyclopropyl)benzoic acid is a result of the interplay between the steric and electronic effects of its constituent parts.

Cyclopropyl Ring: The three-membered ring of the cyclopropane is rigid. Its electronic properties are often compared to those of a double bond, allowing for potential conjugation with the aromatic pi-system of the benzoic acid. This interaction would favor a conformation where the plane of the cyclopropyl ring is aligned with the plane of the benzoic acid ring to maximize orbital overlap.

Benzoic Acid Substitution: The presence of the carboxylic acid group at the ortho position introduces significant steric hindrance. This steric clash between the carboxylic acid group and the cyclopropyl ring would likely force the two rings to adopt a non-planar (twisted) conformation. The cyano group on the cyclopropyl ring also contributes to the steric bulk.

Computational studies on the related 2-cyclopropylbenzoic acid suggest that the molecule adopts a conformation where the cyclopropyl group is twisted out of the plane of the benzene ring to alleviate steric strain . A similar twisted conformation would be expected for 2-(1-Cyanocyclopropyl)benzoic acid. The pKa of p-cyclopropylbenzoic acid is 4.45, which is slightly higher than that of benzoic acid (4.19), indicating that the cyclopropyl group is electron-donating vaia.com. This electronic effect, in concert with the steric factors, will determine the final conformational preference.

Theoretical and Computational Chemistry Investigations of 2 1 Cyanocyclopropyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules. For a molecule like 2-(1-cyanocyclopropyl)benzoic acid, these methods can predict its geometry, reactivity, and interaction with other molecules.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule. For substituted benzoic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry. mdpi.comvjst.vn In ortho-substituted benzoic acids, intramolecular interactions between the substituent and the carboxylic acid group are critical in determining the final conformation. mdpi.comrsc.org For instance, studies on ortho-chloro- and fluoro-substituted benzoic acids reveal that the cis conformer, where the carboxylic proton is oriented towards the ortho-substituent, is generally more stable. mdpi.com In the case of 2-(1-cyanocyclopropyl)benzoic acid, DFT would be crucial to determine the preferred orientation of the cyanocyclopropyl and carboxylic acid groups relative to each other and the benzene (B151609) ring, taking into account steric hindrance and potential intramolecular interactions. A study on 2-(3-Cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-iminomethyl) benzoic acid also utilized DFT (B3LYP) and HF methods with a 6-31G(d,p) basis set for geometry optimization. derpharmachemica.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. mdpi.comactascientific.com

For various benzoic acid derivatives, HOMO-LUMO analysis has been performed using DFT. vjst.vnresearchgate.netelixirpublishers.com For example, in a study of 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energies were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, which suggests a stable molecular structure. actascientific.com The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In 2-(1-cyanocyclopropyl)benzoic acid, the HOMO is expected to be localized on the electron-rich benzene ring and the carboxyl group, while the LUMO may be distributed over the cyano group and the carboxylic acid functionality, suggesting these as reactive sites.

Table 1: Representative HOMO-LUMO Data for a Substituted Benzoic Acid

| Parameter | Value (eV) |

| HOMO Energy | -6.82 |

| LUMO Energy | -1.82 |

| Energy Gap (ΔE) | 5.00 |

Data is for 4-(carboxyamino)-benzoic acid and is illustrative. actascientific.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. vjst.vn The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of benzoic acid and its derivatives, the MEP surface typically shows a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a prime site for hydrogen bonding and other electrophilic interactions. vjst.vnmdpi.com Conversely, the acidic proton of the carboxyl group exhibits a strong positive potential. For 2-(1-cyanocyclopropyl)benzoic acid, the nitrogen atom of the cyano group would also present a region of negative electrostatic potential, influencing its intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility in different environments, such as in solution. ucl.ac.uk For substituted benzoic acids, MD simulations can reveal how the molecule behaves in various solvents, which is crucial for understanding its solubility and transport properties. ucl.ac.uk

A study on substituted benzoic acids in different solvents using the General Amber Force Field (GAFF) showed that the formation of dimers and other associates through hydrogen bonding is highly dependent on the solvent environment. ucl.ac.uk For 2-(1-cyanocyclopropyl)benzoic acid, MD simulations could elucidate the rotational freedom of the cyclopropyl (B3062369) and carboxyl groups and how solvent molecules mediate intermolecular interactions, such as the formation of hydrogen-bonded dimers.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, including the characterization of transient species like transition states.

Understanding the transition state structure and its associated activation energy is fundamental to predicting the rate and feasibility of a chemical reaction. For reactions involving molecules with cyclopropyl groups, a key area of investigation is the ring-opening reaction. Computational studies on the cyclopropyl radical and cation have provided detailed insights into the dynamics of this process. acs.orgosti.govnih.gov Theoretical evidence suggests that the cyclopropyl cation is unstable and readily undergoes a disrotatory ring-opening. acs.orgosti.gov

In the context of 2-(1-cyanocyclopropyl)benzoic acid, computational studies could be used to explore the mechanism of reactions involving the cyclopropyl ring, such as ring-opening under specific conditions. For example, a study on the nickel-mediated ring-opening of cyclopropyl ketones involved DFT analysis to characterize the transition state of the C-C bond activation step. nih.gov Similarly, the activation energies for various potential reaction pathways of 2-(1-cyanocyclopropyl)benzoic acid could be calculated to determine the most likely reaction products under given conditions. Kinetic analysis combined with DFT calculations has been used to reveal metallo-radical-type mechanisms in catalytic reactions. uva.nl

Solvent Effects on Reaction Pathways

The influence of the solvent on the reaction pathways of 2-(1-cyanocyclopropyl)benzoic acid is a critical aspect of its chemical behavior. Solvation models, both implicit and explicit, are employed in computational chemistry to simulate the effects of the surrounding medium on the energies of reactants, transition states, and products.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects reaction energetics. For a molecule like 2-(1-cyanocyclopropyl)benzoic acid, which possesses both a polar carboxylic acid group and a nitrile group, the choice of solvent can significantly influence reaction rates and equilibria. For instance, in a polar protic solvent like water or ethanol, the carboxylic acid group can engage in hydrogen bonding, which can stabilize the ground state and potentially increase the activation energy for certain reactions. Conversely, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) might favor different reaction pathways by solvating charged intermediates or transition states more effectively.

Explicit solvation models, where individual solvent molecules are included in the quantum mechanical calculation, offer a more detailed picture of solvent-solute interactions. While computationally more demanding, this approach can capture specific interactions like hydrogen bonding with greater accuracy. For reactions involving the carboxylate anion of 2-(1-cyanocyclopropyl)benzoic acid, explicit water molecules can be included to model the hydrogen bond network and its effect on the reaction profile.

The table below illustrates the dielectric constants of common solvents, which is a key parameter in implicit solvation models and influences the extent of electrostatic interactions.

| Solvent | Dielectric Constant (ε) at 20°C |

| Water | 80.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 |

| Acetonitrile (B52724) | 37.5 |

| Ethanol | 24.5 |

| Dichloromethane (B109758) | 8.9 |

| Toluene (B28343) | 2.4 |

In Silico Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules like 2-(1-cyanocyclopropyl)benzoic acid, aiding in its characterization and structural elucidation.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly performed using density functional theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry, and thus an accurate optimized structure is a prerequisite. For 2-(1-cyanocyclopropyl)benzoic acid, theoretical chemical shifts can help assign the signals in an experimental spectrum, particularly for the quaternary carbons and the protons of the cyclopropyl ring.

Vibrational Frequencies: The infrared (IR) spectrum of 2-(1-cyanocyclopropyl)benzoic acid can be simulated by calculating its vibrational frequencies. This is typically done using DFT methods, which provide the harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. The predicted spectrum can aid in the identification of characteristic functional group vibrations, such as the C≡N stretch of the nitrile group, the C=O stretch of the carboxylic acid, and the O-H stretch.

The table below presents a hypothetical comparison of predicted and experimental vibrational frequencies for key functional groups in 2-(1-cyanocyclopropyl)benzoic acid.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | 3300 - 2500 (broad) |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | 1725 - 1700 |

| C≡N Stretch (Nitrile) | 2260 - 2240 | 2260 - 2240 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for the mechanistic studies of 2-(1-cyanocyclopropyl)benzoic acid are not widely published, the principles of QSAR can be applied to understand how structural modifications might influence its reactivity or biological activity. QSAR models establish a mathematical relationship between the chemical structure and a specific property or activity.

For a mechanistic study, a QSAR model could be developed to correlate molecular descriptors of a series of related compounds with their reaction rates or equilibrium constants. Molecular descriptors are numerical values that encode different aspects of a molecule's structure.

Key classes of descriptors that would be relevant for 2-(1-cyanocyclopropyl)benzoic acid and its analogs include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For instance, the Hammett parameter (σ) of substituents on the benzoic acid ring could be used to correlate with reaction rates.

Steric Descriptors: These quantify the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's E_s. The steric hindrance around the carboxylic acid or nitrile group would be a critical factor.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall's molecular connectivity indices.

A hypothetical QSAR study might involve synthesizing a series of derivatives of 2-(1-cyanocyclopropyl)benzoic acid with different substituents on the aromatic ring. The reaction rate for a specific transformation would then be measured for each compound and correlated with a set of calculated molecular descriptors to build a predictive model.

Mechanistic Biological Studies and Molecular Target Interaction of 2 1 Cyanocyclopropyl Benzoic Acid

In Vitro Enzyme Inhibition/Activation Profiling

Specific Enzyme Target Identification and Kinetic Characterization

No data available.

Elucidation of Inhibition Mechanism (e.g., competitive, non-competitive)

No data available.

Receptor Binding Assays and Ligand-Target Interactions

No data available.

Cellular Pathway Modulation Studies

Impact on Signal Transduction Pathways in Model Systems

No data available.

Modulation of Gene Expression Profiles (Non-Clinical Context)

No data available.

Molecular Basis of Antimicrobial or Antifungal Activity

The antimicrobial and antifungal properties of benzoic acid and its derivatives are well-documented, although the precise molecular mechanisms can vary depending on the specific substitutions on the aromatic ring and the target microorganism.

The interaction of benzoic acid derivatives with cellular membranes is a key aspect of their antimicrobial action. Studies on benzoic acid have shown that its ability to penetrate and disrupt microbial membranes is pH-dependent. The uncharged, protonated form of the acid, which is more prevalent at low pH, can more readily traverse the lipid bilayer. nih.gov This passage can lead to a disruption of membrane integrity and function.

For substituted benzoic acids, the nature of the substituent group influences the hydrophobicity and steric bulk of the molecule, which in turn affects its interaction with the membrane. For instance, research on various benzoic acid derivatives has indicated that the hydrophobic benzene (B151609) ring is thought to enter the phospholipid layer while the hydrophilic carboxylic group remains at the membrane surface, causing a perturbation of the red blood cell membrane. researchgate.net The presence of a bulky and moderately lipophilic group like a cyanocyclopropyl substituent at the ortho position could potentially influence the depth of membrane penetration and the extent of disruption, though specific studies on 2-(1-Cyanocyclopropyl)benzoic acid are not currently available.

Interactive Table: Representative Data on Membrane Interactions of Benzoic Acid Derivatives It is important to note that the following data is for general benzoic acid derivatives and not specifically for 2-(1-Cyanocyclopropyl)benzoic acid.

| Compound | Model System | Observed Effect | Reference |

| Benzoic Acid | Dipalmitoylphosphatidylcholine Monolayers | pH-dependent interaction and penetration | nih.gov |

| Substituted Benzoic Acids | Red Blood Cell Membranes | Perturbation of the membrane | researchgate.net |

Benzoic acid derivatives have been shown to inhibit various microbial enzymes. The specific enzyme targets and the potency of inhibition are highly dependent on the structure of the derivative. For example, certain substituted benzoic acids have been identified as inhibitors of enzymes like trans-sialidase, which is a pharmacological target for anti-Chagas drugs. mdpi.com In one study, benzoic acid derivatives with nitrogenous moieties were found to be effective inhibitors of this enzyme. mdpi.com

Another study identified para-substituted benzoic acid derivatives as competitive inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and has therapeutic potential in cancer. nih.gov The inhibitory constant (Ki) for the most potent compound in that study was approximately 4 μM. nih.gov While these examples demonstrate the potential for benzoic acid derivatives to act as enzyme inhibitors, the specific enzymatic targets of 2-(1-Cyanocyclopropyl)benzoic acid have not been elucidated.

Antioxidant Mechanisms and Radical Scavenging Properties (If Applicable)

The antioxidant properties of benzoic acid derivatives are primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This activity is highly influenced by the nature and position of substituents on the benzene ring.

Direct radical scavenging assays are commonly used to evaluate the antioxidant potential of chemical compounds. Studies on various hydroxybenzoic acids have demonstrated their capacity to scavenge superoxide (B77818) radicals. antiox.org The position of the hydroxyl group relative to the carboxyl group is a critical determinant of this activity, with ortho- and para-hydroxybenzoic acids showing the best antioxidant properties. antiox.org In contrast, blocking the hydroxyl group leads to a significant reduction in antioxidant activity. antiox.org

Another study investigating the scavenging of hydroxyl radicals by benzoic acid derivatives found that the in vitro antioxidant activity of benzoic acid esters decreased with increasing chain length. nih.gov Theoretical studies on the free radical scavenging activity of five naturally occurring benzoic acid derivatives have considered mechanisms such as hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.orgpreprints.org The preferred mechanism was found to be dependent on the solvent environment. preprints.orgpreprints.org Data from direct radical scavenging assays for 2-(1-Cyanocyclopropyl)benzoic acid are not available.

Interactive Table: Radical Scavenging Activity of Selected Benzoic Acid Derivatives This table presents data for various benzoic acid derivatives as a reference.

| Compound | Radical Scavenged | Assay Method | Finding | Reference |

| Monohydroxybenzoic acids | Superoxide radical | Beauchamp and Fridovich method | Ortho and para derivatives most active | antiox.org |

| Gallic and gentisic acids | DPPH radical | DPPH assay | Strongest antiradical properties | pan.olsztyn.pl |

| Propyl gallate | Hydroxyl radical | ESR signal diminution | Most active OH scavenger in the study | nih.gov |

Certain benzoic acid derivatives, particularly those with multiple hydroxyl groups, can act as chelating agents for metal ions. This chelation can contribute to their antioxidant effect by sequestering pro-oxidant metal ions like iron. For example, 2,3-dihydroxybenzoic acid has been investigated as a potentially useful iron-chelating drug. nih.gov The ability of a compound to chelate metals is highly dependent on the arrangement of functional groups that can coordinate with the metal ion. The structure of 2-(1-Cyanocyclopropyl)benzoic acid does not feature the typical catechol or other polyhydroxy-aromatic arrangements known for strong metal chelation.

Biophysical Characterization of Protein-Ligand Interactions

The interaction of small molecules with proteins is fundamental to their biological activity. Techniques such as spectrofluorimetric titration are commonly used to study these interactions and determine binding constants. For instance, the binding of 24 substituted benzoic acid anions to bovine serum albumin has been studied, revealing that the binding constants for meta- and para-monosubstituted acids correlate well with the Hammett constants of the substituents. nih.gov This suggests that electronic effects of the substituents play a significant role in the binding affinity. nih.gov

Molecular docking and other computational methods are also employed to predict the binding modes and affinities of ligands to their protein targets. Such studies have been conducted for benzoic acid derivatives with enzymes like trans-sialidase to understand the structural basis of their inhibitory activity. mdpi.com Specific biophysical characterization of the protein-ligand interactions for 2-(1-Cyanocyclopropyl)benzoic acid has not been reported in the available literature.

Structure Activity Relationship Sar and Analogue Design of 2 1 Cyanocyclopropyl Benzoic Acid Derivatives

Systematic Derivatization Strategies Based on Key Functional Groups

The systematic modification of the three main components of the 2-(1-cyanocyclopropyl)benzoic acid scaffold—the carboxyl group, the benzoic acid aromatic ring, and the cyanocyclopropyl moiety—has yielded valuable insights into their respective contributions to biological activity.

Modifications of the Carboxyl Group and its Bioisosteres

The carboxylic acid group is a critical feature for the biological activity of this class of compounds. Its acidic nature allows it to participate in key interactions with biological targets. However, to improve pharmacokinetic properties, researchers have explored various bioisosteres.

One common strategy involves the conversion of the carboxylic acid to an ester. While this can enhance oral absorption, it often leads to a significant loss in potency. researchgate.net To counteract this, a strategy of identifying esters that maintain comparable activity to their acid counterparts has been pursued. researchgate.net Molecular simulations have suggested that esters can adopt a similar binding mode to the parent carboxylic acid, explaining their retained activity in some cases. researchgate.net

Another approach is the replacement of the carboxyl group with other acidic functionalities or groups that can mimic its hydrogen bonding capabilities. For instance, the use of a tetrazole ring as a bioisostere for the carboxylic acid has been investigated in related scaffolds. nih.gov In the context of LSD1 inhibitors, the carboxylic acid or its bioisostere often interacts with key residues in the active site, such as through hydrogen bonding.

| Modification | Effect on Activity | Rationale |

| Esterification | Generally decreases potency, but can improve bioavailability. researchgate.net | Masks the polar carboxylic acid group. |

| Tetrazole replacement | Can serve as an effective bioisostere. nih.gov | Mimics the acidic and hydrogen bonding properties of the carboxyl group. |

| Amide formation | Can modulate activity and selectivity. | Alters the electronic and steric properties of the molecule. |

Substituent Effects on the Benzoic Acid Aromatic Ring

The substitution pattern on the benzoic acid ring plays a pivotal role in modulating the potency and selectivity of these derivatives. The carboxyl group itself is an electron-withdrawing group and directs electrophilic substitution to the meta position. doubtnut.com The introduction of various substituents at different positions on the ring can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with the target enzyme.

In the context of LSD1 inhibitors based on a related 2-phenylcyclopropylamine scaffold, substitutions on the phenyl ring have been extensively studied. plos.orgnih.gov For instance, the introduction of halogen atoms, such as fluorine and bromine, can significantly enhance inhibitory activity. nih.gov The position of the substituent is also critical; for example, in some series, meta-substituted compounds were found to be more potent than their para or ortho counterparts. nih.gov

| Substituent | Position | Effect on LSD1 Inhibitory Activity |

| Bromo | C4 | ~2-fold increase in potency in some series. nih.gov |

| Fluoro | C2, C5 | Can contribute to enhanced activity. nih.gov |

| Methoxy | C2 | Can increase activity and duration of action in related hypoglycemic agents. nih.gov |

| Alkyleneimino | C2 | Can enhance activity in related hypoglycemic agents. nih.gov |

The nature of the substituent is also a key determinant of activity. Electron-withdrawing groups can impact the pKa of the carboxylic acid, while bulky groups can provide additional van der Waals interactions or, conversely, cause steric hindrance.

Alterations to the Cyanocyclopropyl Moiety (e.g., ring size, substituents)

The cyanocyclopropyl moiety is a distinguishing feature of this scaffold and is crucial for its mechanism of action as a covalent inhibitor of LSD1. plos.org The cyclopropylamine (B47189) core, upon oxidation by the FAD cofactor in the LSD1 active site, forms a reactive species that covalently binds to the FAD. plos.org The cyano group can influence the electronics and reactivity of the cyclopropyl (B3062369) ring.

Modifications to this moiety have been explored to optimize potency and selectivity. This includes altering the stereochemistry (cis vs. trans isomers) and introducing substituents on the cyclopropyl ring. nih.gov Studies on related tranylcypromine (B92988) analogs have shown that the introduction of bulky substituents on the cyclopropylamine ring can increase selectivity against monoamine oxidases (MAO A and MAO B). chitkara.edu.in

Replacing the cyclopropyl ring with other small rings or acyclic structures generally leads to a significant loss of activity, highlighting the importance of the strained three-membered ring for covalent inhibition. However, novel series of cyclopropylimine compounds have also shown strong inhibitory activity against LSD1. plos.org

Elucidation of Pharmacophore Features (for Mechanistic Biological Activity)

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 2-(1-cyanocyclopropyl)benzoic acid derivatives acting as LSD1 inhibitors, the key pharmacophoric features include:

An acidic group or bioisostere: The carboxylic acid or a suitable replacement is crucial for interacting with key residues in the enzyme's active site. nih.gov In many models of related inhibitors, this group forms hydrogen bonds with residues like Asp555 and His564. mdpi.com

An aromatic ring: The benzoic acid ring serves as a scaffold and its substituents can be optimized to enhance binding affinity through hydrophobic and electronic interactions.

A reactive moiety: The cyanocyclopropylamine unit is the key feature for covalent inhibitors of LSD1, enabling irreversible binding to the FAD cofactor. plos.org

A specific spatial arrangement: The relative orientation of these three features is critical for fitting into the active site of the target enzyme.

Pharmacophore models are often developed using computational tools and validated against experimental data. google.com These models can then be used to virtually screen large compound libraries to identify new potential inhibitors. google.com

Rational Design Principles for Enhanced Target Selectivity or Potency

The insights gained from SAR and pharmacophore modeling provide a foundation for the rational design of improved inhibitors. Key principles include:

Exploiting Unique Structural Features of the Target: Designing molecules that specifically interact with residues unique to the target enzyme can enhance selectivity. For example, the large catalytic cleft of LSD1 can be filled by designing analogs with long, hindered substituents to improve potency and selectivity over related enzymes like MAOs. nih.gov

Structure-Based Drug Design: Utilizing the crystal structure of the target enzyme in complex with an inhibitor allows for the precise design of new analogs that optimize interactions with the binding site. mdpi.com For instance, molecular docking studies can predict the binding modes of new compounds and guide synthetic efforts. mdpi.comnih.gov

Hybrid Compound Design: Combining the pharmacophoric features of inhibitors for multiple targets can lead to dual-target inhibitors with enhanced therapeutic effects. For example, hybrid molecules that inhibit both LSD1 and histone deacetylases (HDACs) have been developed. nih.gov

Exploration of Conformational Constraints and Their Impact on Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis helps to understand the energetically favorable shapes a molecule can adopt and how these relate to its ability to bind to a target. nih.gov

For derivatives of 2-(1-cyanocyclopropyl)benzoic acid, the flexibility of the molecule, particularly the rotation around the single bond connecting the cyclopropyl ring to the benzoic acid, can influence its activity. Introducing conformational constraints, for example, by incorporating the structure into a more rigid ring system, can lock the molecule into a bioactive conformation and potentially increase potency.

Analytical Methodologies for Research and Development of 2 1 Cyanocyclopropyl Benzoic Acid

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are powerful tools for separating and purifying 2-(1-Cyanocyclopropyl)benzoic acid from reaction mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 2-(1-Cyanocyclopropyl)benzoic acid. A reverse-phase HPLC method is generally suitable for this type of molecule. upb.ro

Method development would involve a systematic approach to optimize the separation of the target compound from any starting materials, byproducts, or degradation products. Key parameters to be optimized include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

For 2-(1-Cyanocyclopropyl)benzoic acid, a C18 column is a common choice for the stationary phase. ust.edu The mobile phase would typically consist of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ust.eduekb.eg The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylic acid group, thereby influencing its retention. An acidic pH is generally preferred to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.

The UV detector is commonly used for compounds containing a chromophore, such as the benzene (B151609) ring in 2-(1-Cyanocyclopropyl)benzoic acid. The detection wavelength would be selected based on the UV spectrum of the compound to achieve maximum sensitivity. asianpubs.org For benzoic acid and its derivatives, wavelengths in the range of 230-254 nm are often employed. asianpubs.orgresearchgate.net

A typical HPLC method for a related compound, benzoic acid, is presented in the table below, which can serve as a starting point for the development of a method for 2-(1-Cyanocyclopropyl)benzoic acid.

Table 1: Illustrative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

This table presents a typical set of starting conditions for the HPLC analysis of a benzoic acid derivative. Optimization would be required for the specific analysis of 2-(1-Cyanocyclopropyl)benzoic acid.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like 2-(1-Cyanocyclopropyl)benzoic acid by GC can be challenging due to their low volatility and tendency to exhibit poor peak shapes. colostate.edu Therefore, derivatization is often necessary to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. colostate.eduresearch-solution.com

Common derivatization reagents for carboxylic acids include diazomethane, or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The resulting derivatives are more amenable to GC analysis.

The GC method would typically employ a capillary column with a polar stationary phase. colostate.edu A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides structural information that can aid in the identification of the compound and its impurities. analytice.com

A hypothetical GC method for the analysis of a derivatized benzoic acid is outlined in the table below.

Table 2: Representative GC Method Parameters for Analysis of Derivatized Benzoic Acid

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

This table provides a representative set of conditions for the GC-MS analysis of a derivatized benzoic acid. The specific parameters would need to be optimized for the derivative of 2-(1-Cyanocyclopropyl)benzoic acid.

Spectrophotometric and Spectrofluorometric Assays for Quantification in Research

Spectrophotometric methods offer a simple and rapid approach for the quantification of 2-(1-Cyanocyclopropyl)benzoic acid in research settings, particularly for applications where a high degree of selectivity is not required.

UV-Visible spectrophotometry is based on the principle that the compound absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the solution. For 2-(1-Cyanocyclopropyl)benzoic acid, the presence of the benzene ring and the cyano group would result in a characteristic UV absorption spectrum. The wavelength of maximum absorbance (λmax) would be determined, and a calibration curve of absorbance versus concentration would be constructed to quantify the compound in unknown samples. For benzoic acid, the λmax is typically observed around 230 nm. asianpubs.orgresearchgate.net

Spectrofluorometric methods are generally more sensitive and selective than spectrophotometric methods. However, for a compound to be fluorescent, it must possess a rigid, planar structure with an extensive system of conjugated double bonds. While the benzene ring provides some conjugation, 2-(1-Cyanocyclopropyl)benzoic acid may not be naturally fluorescent. In such cases, derivatization with a fluorescent tag could be employed to enable spectrofluorometric detection.

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are critical to ensure that the methods are suitable for their intended purpose in a research environment.

Robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. acs.org For an HPLC method, this would involve assessing the effect of slight changes in mobile phase composition, pH, flow rate, and column temperature on the retention time and peak area of 2-(1-Cyanocyclopropyl)benzoic acid. Robustness studies are important to ensure that the method is reliable in routine use. researchgate.net

Reproducibility refers to the ability of the method to produce consistent results when performed by different analysts, on different instruments, and on different days. This is assessed by analyzing the same sample multiple times under these varied conditions and evaluating the precision of the results, typically expressed as the relative standard deviation (RSD). researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. swu.ac.th

For research-scale studies, the LOD and LOQ determine the sensitivity of the analytical method. These are typically determined by analyzing a series of dilute solutions of 2-(1-Cyanocyclopropyl)benzoic acid and are often calculated based on the signal-to-noise ratio (S/N) of the analytical signal, with an S/N of 3:1 commonly used for LOD and 10:1 for LOQ. asianpubs.orgresearchgate.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. swu.ac.th

The table below provides a summary of typical validation parameters that would be established for an analytical method for 2-(1-Cyanocyclopropyl)benzoic acid in a research context.

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria for Research |

|---|---|---|

| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, no interfering peaks at the retention time of the analyte. |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness of the test results to the true value. | Recovery of 98-102% |

| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) < 2% |

| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Lowest amount of analyte that can be quantified. | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | Consistent results with deliberate small changes in method parameters. |

These criteria are illustrative and may be adjusted based on the specific requirements of the research study.

Emerging Research Directions and Future Perspectives for 2 1 Cyanocyclopropyl Benzoic Acid

Potential as a Synthetic Building Block for Complex Molecules

The commercial availability of 2-(1-cyanocyclopropyl)benzoic acid underscores its primary function as a synthetic building block. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a cyclopropyl (B3062369) ring—offers medicinal chemists a versatile scaffold for generating diverse molecular architectures. The carboxylic acid can be readily converted into esters, amides, or other functionalities, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The strained cyclopropyl ring can also be involved in various ring-opening or rearrangement reactions, further expanding its synthetic potential. However, specific examples of complex molecules synthesized using this building block are not readily found in the scientific literature.

Applications as a Molecular Probe for Biological Systems

The unique combination of a rigid cyclopropyl group and polar functionalities could theoretically make 2-(1-cyanocyclopropyl)benzoic acid or its derivatives interesting candidates for molecular probes. The defined spatial orientation of the substituents could allow for specific interactions with biological targets. The nitrile group, for instance, can act as a hydrogen bond acceptor or be used as a handle for attaching fluorophores or other reporter groups. Despite this potential, there are no published studies detailing the use of 2-(1-cyanocyclopropyl)benzoic acid as a molecular probe to investigate biological systems.

Integration with Advanced High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. Benzoic acid derivatives are frequently included in such libraries due to their favorable physicochemical properties and their prevalence in known drugs. While it is plausible that 2-(1-cyanocyclopropyl)benzoic acid has been included in HTS campaigns by pharmaceutical companies or academic screening centers, the results of such screens are typically proprietary and not publicly disclosed. Therefore, there is no available data on its performance in HTS assays or its identification as a "hit" for any particular biological target.

Future Directions in Computational Chemistry for Compound Design

Computational chemistry plays a crucial role in modern drug design, allowing for the prediction of molecular properties and interactions. The rigid structure of the cyclopropyl group in 2-(1-cyanocyclopropyl)benzoic acid could be advantageous for computational modeling, as it reduces the conformational complexity of the molecule. Theoretical studies could explore its binding modes to various protein targets, predict its absorption, distribution, metabolism, and excretion (ADME) properties, and guide the design of derivatives with improved activity and selectivity. However, no specific computational studies focusing on 2-(1-cyanocyclopropyl)benzoic acid have been published.

Outlook for Mechanistic Investigations in Chemical Biology

Chemical biology aims to understand and manipulate biological processes using chemical tools. Compounds with unique structural features, such as 2-(1-cyanocyclopropyl)benzoic acid, can be valuable for dissecting complex biological pathways. For example, if a derivative of this compound were found to be a potent and selective inhibitor of a particular enzyme, it could be used to probe the function of that enzyme in living cells. The nitrile group could also be used as a warhead for covalent inhibitors, enabling the permanent labeling and identification of its target protein. At present, there is no evidence in the literature of 2-(1-cyanocyclopropyl)benzoic acid being used in mechanistic studies within chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.